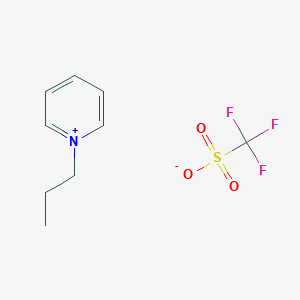
1-Propylpyridinium triflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propylpyridinium triflate is an organic ionic liquid that belongs to the class of pyridinium-based ionic liquids. It is characterized by its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. These properties make it a promising alternative to traditional organic solvents in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propylpyridinium triflate can be synthesized through the reaction of 1-propylpyridine with trifluoromethanesulfonic acid. The reaction typically occurs under mild conditions, with the pyridine derivative being dissolved in an appropriate solvent, such as dichloromethane, and the acid being added slowly to the solution .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propylpyridinium triflate undergoes various chemical reactions, including:
Substitution Reactions: The triflate anion can be substituted with other nucleophiles, leading to the formation of different ionic liquids.
Oxidation and Reduction Reactions: The pyridinium cation can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or alkoxides under mild conditions.
Oxidation and Reduction Reactions: May require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.
Major Products:
Substitution Reactions: Result in the formation of new ionic liquids with different anions.
Oxidation and Reduction Reactions: Lead to the formation of oxidized or reduced pyridinium derivatives.
Applications De Recherche Scientifique
1-Propylpyridinium triflate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its unique properties.
Biology: Investigated for its potential use in biological systems, particularly in enzyme stabilization and protein folding studies.
Medicine: Explored for its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, and in energy storage devices like batteries and supercapacitors
Mécanisme D'action
The mechanism of action of 1-propylpyridinium triflate is primarily related to its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the stability and reactivity of other molecules, making it a versatile tool in both chemical and biological applications .
Comparaison Avec Des Composés Similaires
1-Butylpyridinium Triflate: Similar in structure but with a longer alkyl chain, leading to different solubility and thermal properties.
1-Ethylpyridinium Triflate: Has a shorter alkyl chain, resulting in different physical and chemical properties.
1-Butylpyridinium Tetrafluoroborate: Shares the same cation but has a different anion, affecting its overall properties and applications.
Uniqueness: 1-Propylpyridinium triflate stands out due to its balanced properties, offering a good combination of thermal stability, solubility, and reactivity. This makes it a versatile compound suitable for a wide range of applications compared to its analogs .
Propriétés
IUPAC Name |
1-propylpyridin-1-ium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.CHF3O3S/c1-2-6-9-7-4-3-5-8-9;2-1(3,4)8(5,6)7/h3-5,7-8H,2,6H2,1H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYSIEVEMSHIOS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














